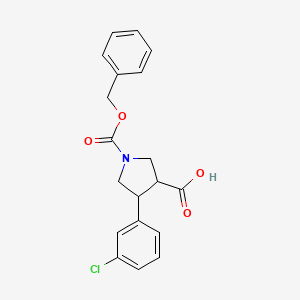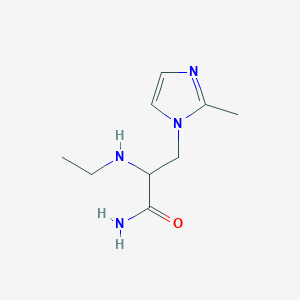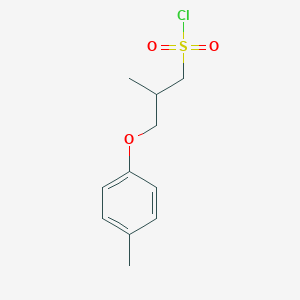
2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO3S and a molecular weight of 262.75 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it a valuable tool for researchers and chemists .
Vorbereitungsmethoden
The synthesis of 2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-(p-tolyloxy)propanol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .
Analyse Chemischer Reaktionen
2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially participate in such reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as an electrophile.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: This compound can be used to modify biological molecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in various chemical transformations, including the formation of sulfonate esters and sulfonamides .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a similar reactivity profile but lacking the aromatic ring.
Benzenesulfonyl chloride: Contains an aromatic ring but lacks the additional methyl and tolyloxy groups, making it less selective in certain reactions.
Tosyl chloride (p-toluenesulfonyl chloride): Similar in structure but with different reactivity due to the presence of the tolyl group directly attached to the sulfonyl chloride.
These comparisons highlight the unique reactivity and selectivity of this compound, making it a valuable reagent in various chemical transformations.
Eigenschaften
Molekularformel |
C11H15ClO3S |
|---|---|
Molekulargewicht |
262.75 g/mol |
IUPAC-Name |
2-methyl-3-(4-methylphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-9-3-5-11(6-4-9)15-7-10(2)8-16(12,13)14/h3-6,10H,7-8H2,1-2H3 |
InChI-Schlüssel |
VMPRVGFKINYYOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(C)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


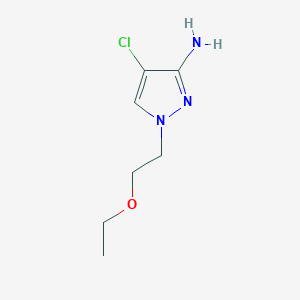
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)
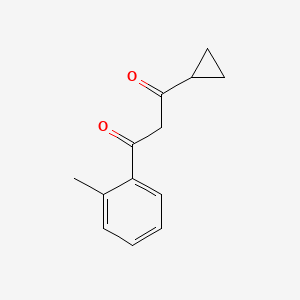
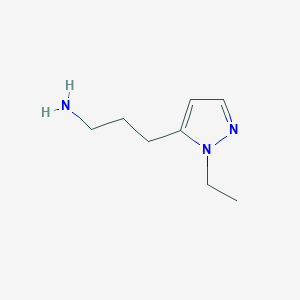
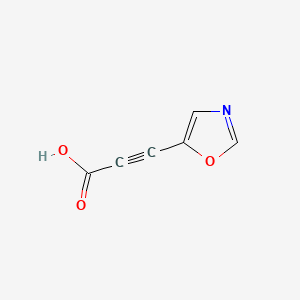
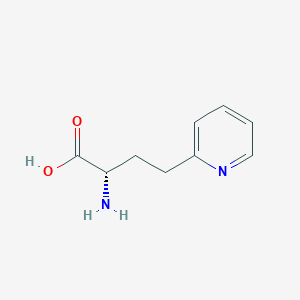
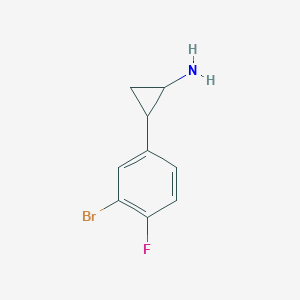
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans](/img/structure/B13628806.png)
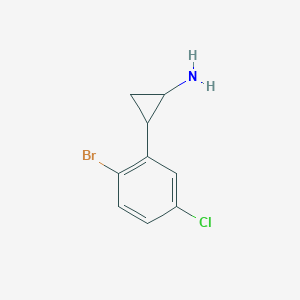
![1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628812.png)


